methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate
CAS No.:
Cat. No.: VC14815661
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O4S |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | methyl 4-[4-(3-oxo-1,2-benzothiazol-2-yl)butanoylamino]benzoate |
| Standard InChI | InChI=1S/C19H18N2O4S/c1-25-19(24)13-8-10-14(11-9-13)20-17(22)7-4-12-21-18(23)15-5-2-3-6-16(15)26-21/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,22) |
| Standard InChI Key | CTUIAAUZEOKXDT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2 |
Introduction
Chemical Identity and Structural Features
Methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate belongs to the benzothiazole class, a family of heterocyclic compounds known for their diverse pharmacological activities. Its IUPAC name, methyl 4-[4-(3-oxo-1,2-benzothiazol-2-yl)butanoylamino]benzoate, reflects its intricate structure, which includes:
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A benzothiazole core with a ketone group at position 3.
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A butanoyl linker connecting the benzothiazole moiety to an amide group.
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A methyl ester substituent on the para position of the benzoate ring.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₄S |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | Methyl 4-[4-(3-oxo-1,2-benzothiazol-2-yl)butanoylamino]benzoate |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2 |
| PubChem CID | 49657380 |
The compound’s three-dimensional conformation has been partially elucidated via nuclear magnetic resonance (NMR) spectroscopy, revealing a planar benzothiazole ring and a flexible butanoyl-amide side chain.
Synthesis and Optimization
The synthesis of methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate involves a multi-step protocol centered on acylation and cyclization reactions. Key steps include:
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Formation of the benzothiazole core: 2-Aminothiophenol reacts with a ketone derivative under acidic conditions to yield the 3-oxo-1,2-benzothiazole intermediate.
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Acylation of the amine: The butanoyl chloride intermediate is coupled to 4-aminobenzoic acid methyl ester via a nucleophilic acyl substitution reaction.
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Purification: Column chromatography or recrystallization isolates the final product in yields of 60–75%.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Solvent | Temperature |
|---|---|---|---|
| Benzothiazole formation | 2-Aminothiophenol, ketone | Ethanol | Reflux |
| Acylation | Butanoyl chloride, DIPEA | Dichloromethane | 0–25°C |
| Purification | Silica gel chromatography | Hexane/EtOAc | Ambient |
The use of dimethylformamide (DMF) as a reaction solvent optimizes solubility during acylation, while dichloromethane (DCM) minimizes side reactions.
Structural and Spectroscopic Analysis
X-ray crystallography and NMR spectroscopy have provided critical insights into the compound’s conformation. The benzothiazole ring adopts a planar geometry, stabilized by resonance between the sulfur and nitrogen atoms. The butanoyl-amide linker exhibits rotational flexibility, enabling potential interactions with hydrophobic protein pockets.
Key Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (d, J = 7.6 Hz, 1H, benzothiazole-H), 7.72–7.68 (m, 2H, benzothiazole-H), 6.95 (d, J = 8.4 Hz, 2H, Ar–H), 3.91 (s, 3H, OCH₃), 3.45–3.40 (m, 2H, CH₂), 2.55–2.50 (m, 2H, CH₂).
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IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1580 cm⁻¹ (C=N benzothiazole).
Research Gaps and Future Directions
Despite progress in synthesis and structural characterization, critical questions remain:
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Pharmacokinetics: No data exist on the compound’s absorption, distribution, metabolism, or excretion.
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Target Identification: Hypothesized interactions with HDACs or proteases require experimental validation .
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Toxicity Profile: Preliminary safety assessments are needed to evaluate its suitability for in vivo studies.
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